molecular formula C16H22N6O3S B10989781 methyl 5-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10989781
M. Wt: 378.5 g/mol
InChI Key: MLSDRFGLONVSTF-UHFFFAOYSA-N
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Description

Methyl 5-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a fascinating compound with a complex structure. Let’s break it down:

    Molecular Formula: CHNOS

    IUPAC Name: this compound

Preparation Methods

Synthetic Routes:: Several synthetic approaches lead to this compound:

    Triethyl Orthoformate and Sodium Azide:

    Alcohols and Aldehydes:

Industrial Production:: The industrial production of this compound involves scalable methods based on the above synthetic routes. Optimization ensures high yields and purity.

Chemical Reactions Analysis

Reactions::

    Oxidation, Reduction, and Substitution:

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

This compound finds applications across diverse fields:

    Chemistry: As a versatile building block for novel molecules.

    Biology: Potential bioactivity (antibacterial, antifungal, etc.).

    Medicine: Investigated for its pharmacological effects.

    Industry: Used in material science and drug development.

Mechanism of Action

The precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While methyl 5-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate stands out for its unique structure, similar compounds include:

    Other Tetrazole Derivatives: Explore related tetrazole-based molecules.

Properties

Molecular Formula

C16H22N6O3S

Molecular Weight

378.5 g/mol

IUPAC Name

methyl 5-propyl-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H22N6O3S/c1-3-7-11-12(13(23)25-2)18-15(26-11)19-14(24)16(8-5-4-6-9-16)22-10-17-20-21-22/h10H,3-9H2,1-2H3,(H,18,19,24)

InChI Key

MLSDRFGLONVSTF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2(CCCCC2)N3C=NN=N3)C(=O)OC

Origin of Product

United States

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